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molecular formula C10H8ClN3 B8580505 2-Chloro-4-(6-methylpyridin-3-yl)pyrimidine

2-Chloro-4-(6-methylpyridin-3-yl)pyrimidine

Cat. No. B8580505
M. Wt: 205.64 g/mol
InChI Key: LNSKPAMJOPYRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (0.65 g, 2.89 mmol), sodium carbonate (0.610 g, 5.80 mmol), 2,4-dichloropyrimidine (0.430 g, 2.89 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(ii) dichloride (0.100 g, 0.15 mmol) in a mixture of dioxane (20 mL) and water (4 mL) was stirred and heated at 40° C. for 10 hours. The mixture was filtered through CELITE™ and washed with dichloromethane. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel (10% to 30% ethyl acetate in petroleum ether) to give 2-chloro-4-(6-methylpyridin-3-yl)pyrimidine (280 mg, 1.36 mmol, 47% yield).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[Cl:23][C:24]1[N:29]=[C:28](Cl)[CH:27]=[CH:26][N:25]=1>O1CCOCC1.O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:23][C:24]1[N:29]=[C:28]([C:5]2[CH:4]=[N:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[CH:27]=[CH:26][N:25]=1 |f:1.2.3,7.8.9.10|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0.61 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.43 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE™
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (10% to 30% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mmol
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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